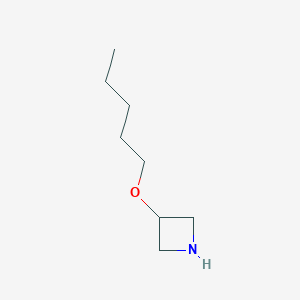

3-(Pentyloxy)azetidine

Übersicht

Beschreibung

Synthesis Analysis

Azetidine synthesis by La (OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported . This reaction proceeded in high yields even in the presence of acid-sensitive and Lewis basic functional groups . Several important advances have been reported in the synthesis of azetidines, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents and strain-release homologation .Molecular Structure Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis

Azetidines are characterized by their high ring-strain energy, strong molecular rigidity, and satisfactory stability . These properties translate into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Wissenschaftliche Forschungsanwendungen

Azetidine Chemistry and Applications

Synthetic Utility and Reactivity : Azetidines are four-membered azaheterocycles known for their thermal stability and ease of handling. They are valuable intermediates in organic synthesis, reacting with both electrophiles and nucleophiles. The ring opening of azetidines provides access to a range of useful amides, alkenes, and amines. Moreover, cyclic products such as piperidines, pyrrolidines, and pyrroles can be synthesized from azetidines, showcasing their versatility as synthetic intermediates. Oxidation of 3-hydroxyazetidines forms azetidin-3-ones, which are precursors to various heterocyclic compounds, including β-lactams, which themselves are key intermediates in the synthesis of β-amino acids and other heterocycles (Singh, D’hooghe, & Kimpe, 2008).

Drug Discovery and Bioactive Compounds : The ability to functionalize azetidines through reactions at the azetidine nitrogen and aromatic groups facilitates the derivation of drug-like compounds. This is exemplified by the synthesis of 3,3-diarylazetidines, which can be prepared from N-Cbz azetidinols in a calcium(II)-catalyzed Friedel-Crafts alkylation. Such derivatives are valuable for exploring underutilized chemical spaces in drug discovery (Denis et al., 2018).

Antidepressant Drug Development : In the quest for broad-spectrum antidepressants, 3-aminoazetidine derivatives were investigated for their inhibitory activities against neurotransmitter reuptake. This research aimed to identify compounds with a specific inhibitory profile, leading to the identification of promising candidates for further studies. Such efforts highlight the potential of azetidine derivatives in developing novel therapeutic agents (Han et al., 2014).

Synthetic Methodologies : Novel synthetic approaches have expanded the toolkit for azetidine derivatization. For instance, a stereospecific three-component reaction involving aziridines and azetidines with arynes and acetonitrile has been developed, yielding precursors of bioactive compounds like pregabalin and lergotrile. This demonstrates the expanding role of azetidines in the synthesis of complex molecules (Stephens et al., 2013).

Anticancer Research : The design and synthesis of thiourea compounds bearing azetidine moieties, aimed at discovering novel antitumor agents, exemplify the application of azetidines in medicinal chemistry. These compounds, evaluated against various human cancer cell lines, showed potent antiproliferative activity, underscoring the therapeutic potential of azetidine derivatives in oncology (Parmar et al., 2021).

Zukünftige Richtungen

Recent advances in the synthesis, reactivity, and application of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research will likely focus on the largely unexplored azetidine moieties as well as the discovery of novel azetidine-containing natural products .

Eigenschaften

IUPAC Name |

3-pentoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-3-4-5-10-8-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUQEQNBHSQJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314618 | |

| Record name | 3-(Pentyloxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentyloxy)azetidine | |

CAS RN |

1220021-55-5 | |

| Record name | 3-(Pentyloxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pentyloxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)

![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)

![tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate](/img/structure/B1439813.png)

![[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine](/img/structure/B1439814.png)